Amylotetraose (Maltotetraose): Chemical Structure & Technical Characterization
Amylotetraose (Maltotetraose): Chemical Structure & Technical Characterization
Executive Summary
Amylotetraose , scientifically standardized as Maltotetraose (DP4) , is a linear oligosaccharide comprised of four D-glucose units linked via
This guide provides a definitive technical analysis of amylotetraose, detailing its molecular architecture, physicochemical properties, enzymatic production protocols, and analytical characterization via HPAEC-PAD and NMR spectroscopy.
Molecular Architecture
Amylotetraose is distinct from random starch hydrolysates due to its precise degree of polymerization (DP=4). Its structure mimics the helical curvature of amylose, making it an ideal model for studying protein-carbohydrate interactions.
Structural Hierarchy
-
Monomer:
-D-Glucopyranose ( chair conformation). -
Linkage:
-(1$\to$4)-O-glycosidic bonds.[2] -
Termini:
-
Non-Reducing End: A glucose unit with a chemically stable C4 hydroxyl group.
-
Reducing End: A glucose unit capable of mutarotation between
and anomers at the C1 hemiacetal position.
-
Chemical Connectivity Diagram
The following graph illustrates the connectivity and functional distinction between the glucose residues (G1 to G4).
Figure 1: Connectivity map of Amylotetraose (Maltotetraose) showing the directional linkage from the non-reducing end (G4) to the reducing end (G1).[3][4]
Physicochemical Properties[2][4][5][6][7]
The following data characterizes high-purity (>95%) amylotetraose.
| Property | Value | Notes |
| IUPAC Name | ||
| Common Synonym | Maltotetraose | Preferred in biochemical literature.[1][5] |
| Molecular Formula | ||
| Molecular Weight | 666.58 g/mol | Monoisotopic Mass: 666.22 Da |
| Melting Point | 209–211 °C | Decomposes upon melting.[1] |
| Solubility | Water: >500 g/L | Highly hydrophilic due to 14 -OH groups. |
| Solubility (Organic) | Methanol: Slightly soluble; DMSO: Soluble | Insoluble in non-polar solvents (hexane, ether). |
| Specific Rotation | Highly dextrorotatory. |
Production & Purification Protocol
While random acid hydrolysis of starch yields a chaotic mixture of oligosaccharides, enzymatic synthesis is the gold standard for producing amylotetraose with high specificity.
Enzymatic Route: Pseudomonas stutzeri Exo-Amylase
The exo-maltotetraohydrolase (EC 3.2.1.60) from Pseudomonas stutzeri specifically cleaves the fourth
Protocol Workflow
-
Substrate Preparation: Dissolve soluble starch (1% w/v) in 50 mM Acetate buffer (pH 6.0).
-
Enzyme Incubation: Add P. stutzeri G4-amylase (5 U/mL). Incubate at 45°C for 4–6 hours.
-
Termination: Boil at 100°C for 10 minutes to denature the enzyme.
-
Clarification: Centrifuge at 10,000
g for 15 minutes to remove denatured protein. -
Purification (HPAEC-PAD):
-
Column: Dionex CarboPac PA1 or PA200 (Anion Exchange).
-
Eluent A: 100 mM NaOH.
-
Eluent B: 100 mM NaOH + 500 mM NaOAc.
-
Gradient: 0–100% B over 30 minutes.
-
Detection: Pulsed Amperometric Detection (PAD) using a gold electrode.
-
Figure 2: Enzymatic production workflow for high-purity amylotetraose.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
The structure is confirmed by
Key
| Position | Reducing End ( | Reducing End ( | Internal Residues | Non-Reducing End |
| C-1 (Anomeric) | 92.9 | 96.8 | 100.4 | 100.4 |
| C-4 (Linkage) | 77.8 | 77.6 | 77.8 | 70.3 (Free -OH) |
| C-6 (CH | 61.2 | 61.4 | 61.2 | 61.2 |
Note: The C-4 signal at ~77.8 ppm confirms the glycosidic linkage. The shift to ~70.3 ppm for the non-reducing end C-4 indicates the absence of a glycosidic bond at that position.
Mass Spectrometry (ESI-MS)
In positive ion mode electrospray ionization (ESI-MS), amylotetraose typically forms sodium adducts.
- : m/z 689.2
- : m/z 705.2
-
Fragmentation: MS/MS analysis yields characteristic glycosidic cleavage ions (Y-ions and B-ions) separated by 162 Da (hexose unit).
Biological Applications & Relevance[8]
Diagnostic Substrate
Amylotetraose is the preferred substrate for coupled-enzyme
Structural Biology
It serves as a molecular ruler for mapping the active site clefts of carbohydrate-active enzymes (CAZymes). Crystal structures of amylotetraose bound to Maltose Binding Protein (MBP) or amylases reveal that the reducing end often adopts a distorted half-chair conformation to facilitate catalysis, while the internal residues maintain the relaxed
References
-
PubChem. (2025).[2][5] Maltotetraose (CID 123966) - Chemical Structure and Properties.[5] National Library of Medicine.[5] [Link]
-
Fujita, M., et al. (1989). Production of maltotetraose by a new exo-maltotetraohydrolase from Pseudomonas stutzeri.[6] Agricultural and Biological Chemistry.
-
Morita, T., et al. (1997). Crystal structure of a maltotetraose-forming exo-amylase from Pseudomonas stutzeri.[6][7] Journal of Molecular Biology. [Link]
-
Roslund, M.U., et al. (2008). Complete assignments of the 1H and 13C chemical shifts in NMR spectra of D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research.[8] [Link]
Sources
- 1. Maltotetraose - CARBOEXPERT [carboexpert.com]
- 2. Maltose | C12H22O11 | CID 439186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Maltotetraose | C24H42O21 | CID 123966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Crystal structures of a mutant maltotetraose-forming exo-amylase cocrystallized with maltopentaose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of a maltotetraose-forming exo-amylase from Pseudomonas stutzeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
